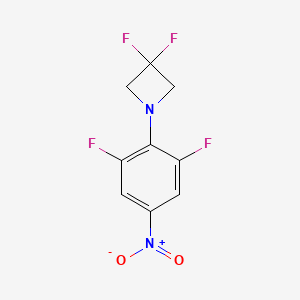
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Amination: The key step involves the introduction of an amine group at the 4-position of the tetrahydroisoquinoline ring. This can be achieved through various amination reactions, often using reagents like ammonia or amines under specific conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free amine into its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:
Large-Scale Amination: Utilizing large reactors and controlled conditions to achieve efficient amination.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Salt Formation: Converting the purified amine into its dihydrochloride salt form for stability and ease of handling.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy group and amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Quinoline derivatives.
Reduction Products: Saturated tetrahydroisoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to inflammation and neuroprotection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and amine groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with the methoxy group at a different position.
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group instead of an amine group.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and an amine group at specific positions on the tetrahydroisoquinoline ring makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H16Cl2N2O |
|---|---|
Molekulargewicht |
251.15 g/mol |
IUPAC-Name |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11;;/h2-4,10,12H,5-6,11H2,1H3;2*1H |
InChI-Schlüssel |
GJUDYOXSKCZDMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(CNC2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile](/img/structure/B11863109.png)

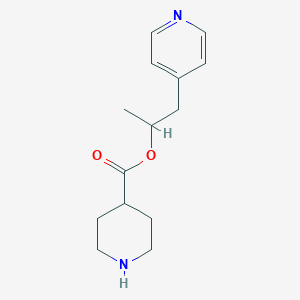

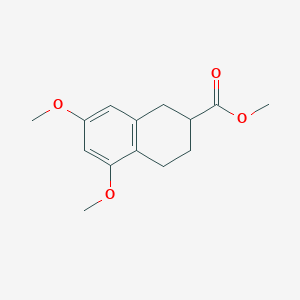
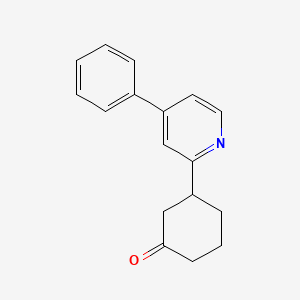
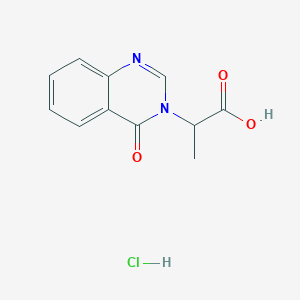
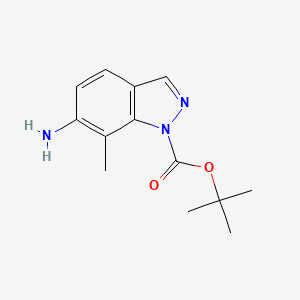

![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
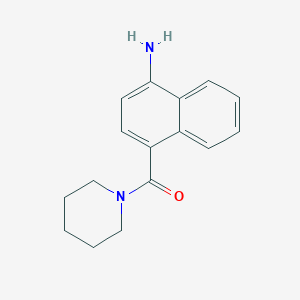
![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)
